1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with 4-fluorobenzaldehyde to form an intermediate hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as triethyl orthoformate, to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethylphenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(3,4-dimethylphenyl)-N-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(3,4-dimethylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various research applications .
Properties
Molecular Formula |
C19H16FN5 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16FN5/c1-12-3-8-16(9-13(12)2)25-19-17(10-23-25)18(21-11-22-19)24-15-6-4-14(20)5-7-15/h3-11H,1-2H3,(H,21,22,24) |
InChI Key |
WLJIQQWSNWRDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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